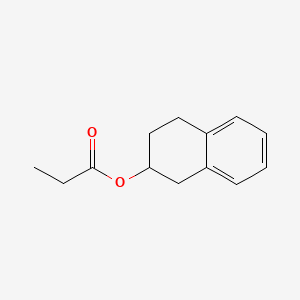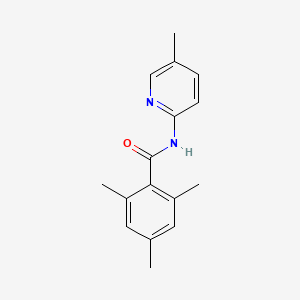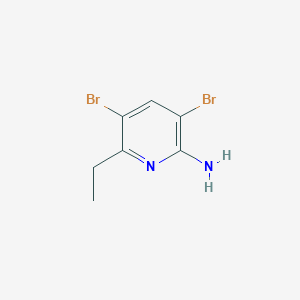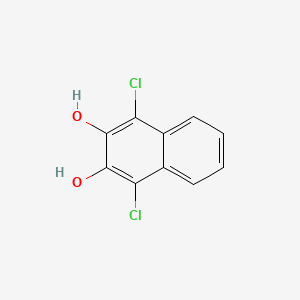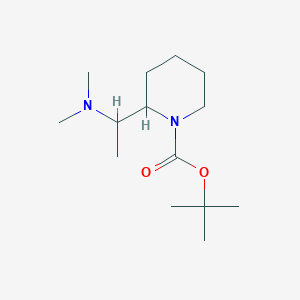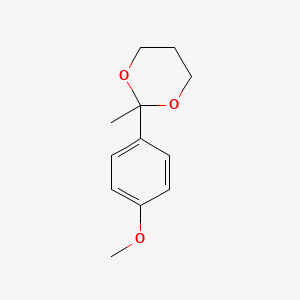
2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a methoxyphenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the dioxane ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product .
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dioxane ring can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 2-(4-Methoxyphenyl)-2-methyl-1,3-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the dioxane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-2-methyl-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.
2-(4-Methoxyphenyl)-2-methyl-1,3-dioxepane: Similar structure but with a dioxepane ring.
4-Methoxyphenyl-2-methyl-1,3-dioxane: Positional isomer with the methoxy group at a different position.
Uniqueness
2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.
属性
CAS 编号 |
59356-53-5 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O3/c1-12(14-8-3-9-15-12)10-4-6-11(13-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |
InChI 键 |
ICFOBGWTCNBOEH-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCCO1)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(4-methylphenyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13955780.png)
